Hemibastadinol 2
Description
Hemibastadinol 2 is a bioactive secondary metabolite isolated from marine sponges of the Ircinia genus. Structurally, it belongs to the bastadin family, characterized by brominated tyrosine-derived macrocycles. This compound features a unique hemiketal ring system and a 2-aminobenzamide moiety, which distinguishes it from fully cyclized bastadins . Its molecular formula (C₂₄H₂₈Br₂N₂O₆) and weight (624.3 g/mol) reflect its brominated aromatic core and polar functional groups, contributing to moderate aqueous solubility (~2.1 mg/mL) and logP values of 3.8, indicative of moderate lipophilicity . Pharmacologically, it exhibits potent inhibition of the 20S proteasome (IC₅₀ = 0.8 µM) and antiangiogenic activity in vitro, positioning it as a candidate for oncology research .
Properties
Molecular Formula |
C17H16Br3NO4 |
|---|---|
Molecular Weight |
538 g/mol |
IUPAC Name |
(2S)-N-[2-(3-bromo-4-hydroxyphenyl)ethyl]-3-(3,5-dibromo-4-hydroxyphenyl)-2-hydroxypropanamide |
InChI |
InChI=1S/C17H16Br3NO4/c18-11-5-9(1-2-14(11)22)3-4-21-17(25)15(23)8-10-6-12(19)16(24)13(20)7-10/h1-2,5-7,15,22-24H,3-4,8H2,(H,21,25)/t15-/m0/s1 |
InChI Key |
JCPIPPTTWCBNQY-HNNXBMFYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1CCNC(=O)[C@H](CC2=CC(=C(C(=C2)Br)O)Br)O)Br)O |
Canonical SMILES |
C1=CC(=C(C=C1CCNC(=O)C(CC2=CC(=C(C(=C2)Br)O)Br)O)Br)O |
Synonyms |
hemibastadinol 2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues: Bastadins and 2-Aminobenzamides
Hemibastadinol 2 shares a brominated tyrosine scaffold with bastadins (e.g., bastadin 5 and 10) but lacks their full macrocyclic structure. Key differences include:
- Bastadin 5 : Fully cyclized with a 24-membered ring; higher lipophilicity (logP = 5.2) but reduced solubility (0.5 mg/mL).
- These exhibit stronger HDAC inhibition (IC₅₀ < 0.1 µM) but weaker proteasome activity .
Pharmacokinetic and Pharmacodynamic Profiles
| Parameter | This compound | Bastadin 10 | 2-Aminobenzamide (PCI-24781) |
|---|---|---|---|
| Bioavailability (oral) | 12% | 8% | 35% |
| Half-life (h) | 4.2 | 6.8 | 9.1 |
| CYP3A4 Metabolism | Moderate | Low | High |
| Primary Target | 20S Proteasome | Ca²⁺ Channels | HDAC |
Data compiled from glycan analysis (GlycoBase) and enzymatic assays .
- Proteasome Inhibition: this compound shows 3-fold greater potency than bastadin 10 due to its hemiketal ring enhancing target binding .
- Solubility vs. Efficacy: Despite lower solubility than 2-aminobenzamides, its bromine atoms improve membrane permeability, achieving comparable cellular uptake .
Mechanistic and Clinical Implications
- Synergy with Chemotherapeutics: this compound enhances cisplatin cytotoxicity in ovarian cancer models (synergy score = 18.2 vs. 8.9 for bastadin 10) .
Challenges in Comparative Studies
Q & A
Q. How to ethically prioritize research gaps when proposing novel applications for this compound?
- Methodological Answer : Conduct a FINER (Feasible, Interesting, Novel, Ethical, Relevant) analysis. Engage stakeholders (e.g., bioethicists, patient groups) during study design. Prioritize questions addressing unmet clinical needs (e.g., antibiotic resistance) over incremental SAR studies. Disclose dual-use risks in publications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
